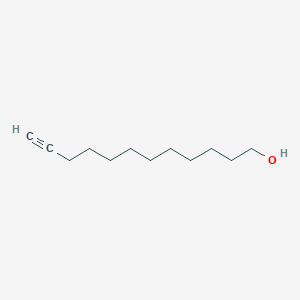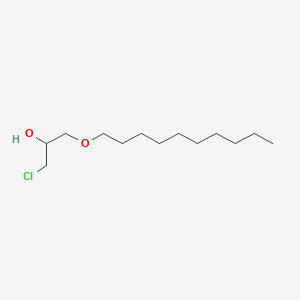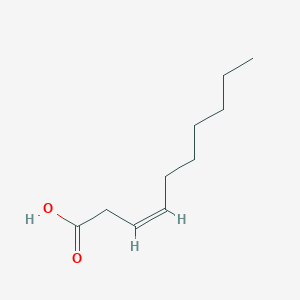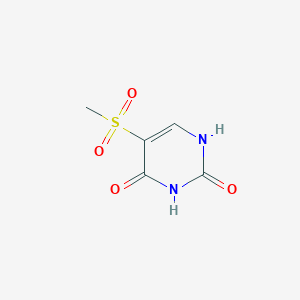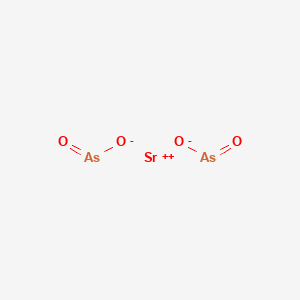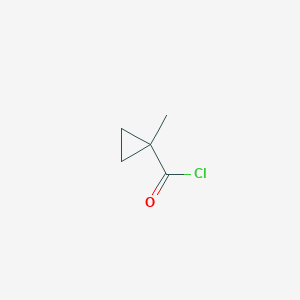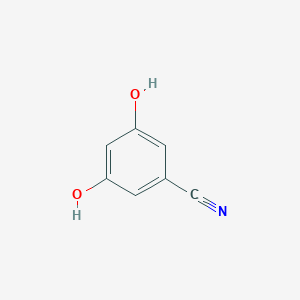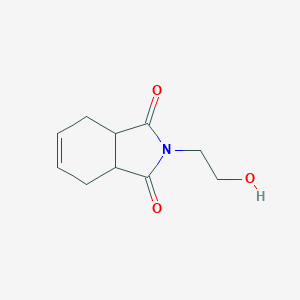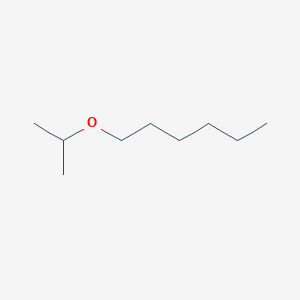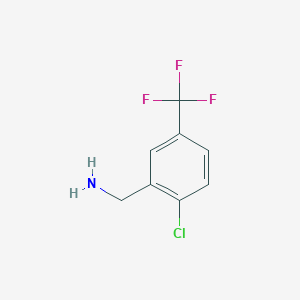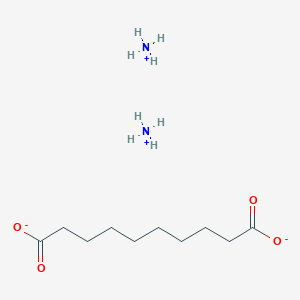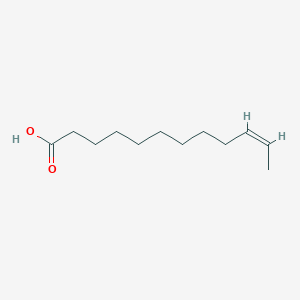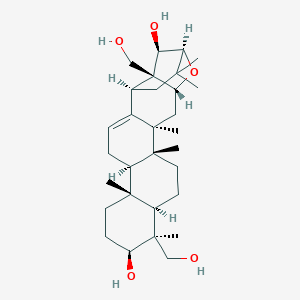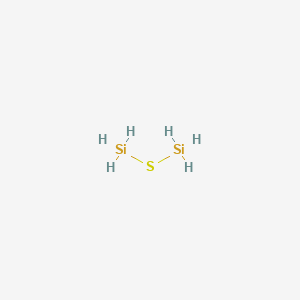
Silylsulfanylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silylsulfanylsilane is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a type of organosilicon compound that contains both sulfur and silicon atoms in its structure.
Aplicaciones Científicas De Investigación
Silylsulfanylsilane has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. Silylsulfanylsilane has also been used as a precursor for the synthesis of silicon-based materials such as silicon carbide and silicon nitride.
Mecanismo De Acción
The mechanism of action of silylsulfanylsilane is not well understood, but it is believed to involve the formation of covalent bonds with other molecules through its silicon and sulfur atoms. This can lead to changes in the chemical and physical properties of the molecules, resulting in new compounds with different properties.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of silylsulfanylsilane. However, studies have shown that it is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of silylsulfanylsilane is its versatility as a reagent in organic synthesis. It can be used in a wide range of reactions and can lead to the formation of a variety of compounds with different properties. However, one of the limitations of silylsulfanylsilane is its sensitivity to air and moisture, which can lead to degradation and loss of activity.
Direcciones Futuras
There are several potential future directions for research on silylsulfanylsilane. One area of interest is the development of new synthetic methods for producing silylsulfanylsilane and its derivatives. Another area of interest is the investigation of its potential applications in materials science, such as the synthesis of new silicon-based materials with unique properties. Additionally, further studies on the mechanism of action and biological effects of silylsulfanylsilane could lead to the development of new therapeutic agents or diagnostic tools.
Métodos De Síntesis
Silylsulfanylsilane can be synthesized through a variety of methods, including the reaction of dichlorosilane with thiourea, the reaction of trichlorosilane with sodium hydrosulfide, and the reaction of chlorosilanes with thiols. The most commonly used method for synthesizing silylsulfanylsilane is the reaction of dichlorosilane with thiourea in the presence of a base such as potassium hydroxide.
Propiedades
Número CAS |
16544-95-9 |
|---|---|
Nombre del producto |
Silylsulfanylsilane |
Fórmula molecular |
H6SSi2 |
Peso molecular |
94.29 g/mol |
Nombre IUPAC |
silylsulfanylsilane |
InChI |
InChI=1S/H6SSi2/c2-1-3/h2-3H3 |
Clave InChI |
FGEJJBGRIFKJTB-UHFFFAOYSA-N |
SMILES |
[SiH3]S[SiH3] |
SMILES canónico |
[SiH3]S[SiH3] |
Sinónimos |
disilylsulphide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



